molecular formula C24H34O7 B1664473 Ajugarin I CAS No. 62640-05-5

Ajugarin I

Cat. No.: B1664473
CAS No.: 62640-05-5
M. Wt: 434.5 g/mol
InChI Key: RNYBNBANBCQZON-PGQNDPHJSA-N
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Description

Ajugarin I is a clerodane diterpene;  the major component of the shrub Ajuga remota.

Q & A

Basic Research Questions

Q. What are the standard methodologies for identifying and quantifying Ajugarin I in plant extracts?

  • Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for quantifying this compound. For example, in Ajuga bracteosa extracts, this compound was identified at a retention time of 17.83 min and quantified at 2.2 ± 0.02 μg/mg dry weight (DW) using RP-HPLC with a validated calibration curve . Ensure method reproducibility by documenting column specifications, mobile phase composition, and detection wavelengths. Cross-validate results with mass spectrometry (MS) or nuclear magnetic resonance (NMR) if purity concerns arise.

Q. How can researchers design a statistically robust preclinical study to evaluate this compound’s wound-healing efficacy?

  • Answer : Use controlled animal models (e.g., rodent excision wounds) with defined endpoints (e.g., epithelialization time, histopathological scoring). Track wound closure over 20 days, standardize biopsy sampling, and fix tissues in 10% formaldehyde for hematoxylin and eosin (H&E) staining to assess morphological changes . Apply ANOVA with Bonferroni post hoc tests to compare treatment groups (p<0.05). Include sample size calculations and randomization to minimize bias .

Q. What are the critical steps for ensuring reproducibility in this compound isolation protocols?

  • Answer : Document solvent systems, temperature, and extraction duration. For column chromatography, specify stationary phase material and gradient elution profiles. Validate purity using melting point analysis, thin-layer chromatography (TLC), and spectroscopic data. Reference established protocols for diterpenoid isolation and adhere to guidelines for reporting new compounds (e.g., providing NMR spectra and elemental analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms across studies?

  • Answer : Conduct systematic reviews to identify variability in experimental models (e.g., in vitro vs. in vivo systems). Perform dose-response studies to clarify concentration-dependent effects. Use pathway-specific inhibitors or gene knockout models to isolate mechanisms (e.g., NF-κB or TGF-β signaling). Reanalyze conflicting data with meta-analytical tools to assess heterogeneity .

Q. What experimental strategies optimize this compound’s bioavailability in topical formulations for wound healing?

  • Answer : Employ nanocarriers (e.g., liposomes or chitosan nanoparticles) to enhance skin penetration. Use Franz diffusion cells to measure permeation rates ex vivo. Monitor stability under varying pH and temperature conditions. Pair with penetration enhancers (e.g., oleic acid) and validate efficacy through comparative pharmacokinetic studies .

Q. How should researchers address variability in this compound content across Ajuga bracteosa populations?

  • Answer : Collect plant material from diverse geographical regions and analyze environmental factors (soil composition, altitude). Use metabolomic profiling (LC-MS/MS) to correlate this compound levels with genetic or climatic variables. Apply multivariate statistical models (PCA or PLS-DA) to identify key contributors to variability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound derivatives?

  • Answer : Perform molecular docking to predict binding affinities with target proteins (e.g., growth factor receptors). Use density functional theory (DFT) to calculate electronic properties influencing reactivity. Validate predictions with synthetic analogs and in vitro bioassays. Cross-reference results with crystallographic data if available .

Q. Methodological and Ethical Considerations

Q. How can researchers ensure compliance with ethical standards in preclinical studies involving this compound?

  • Answer : Follow institutional animal care guidelines (e.g., ARRIVE or NIH protocols). Justify sample sizes to minimize animal use. Include control groups and blinding during data analysis. Disclose conflicts of interest and funding sources in publications .

Q. What are best practices for integrating this compound research with existing literature on diterpenoids?

  • Answer : Use citation management tools (e.g., Zotero) to organize primary sources. Conduct keyword searches in PubMed and SciFinder for "clerodane diterpenoids" and "wound healing mechanisms." Critically appraise studies for methodological rigor and relevance using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers manage large datasets from this compound studies for public accessibility?

  • Answer : Deposit raw HPLC chromatograms, NMR spectra, and statistical outputs in repositories like Figshare or Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Provide detailed experimental protocols in supplementary materials, including software versions (e.g., Origin Pro 2018 for graphs) .

Properties

CAS No.

62640-05-5

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H34O7/c1-15-10-20(31-17(3)26)24(14-29-16(2)25)19(6-5-8-23(24)13-30-23)22(15,4)9-7-18-11-21(27)28-12-18/h11,15,19-20H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1

InChI Key

RNYBNBANBCQZON-PGQNDPHJSA-N

SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@]24CO4)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ajugarin I

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 10,16-dihydroxyhexadecanoate
Methyl 10,16-dihydroxyhexadecanoate
Ajugarin I
Methyl 10,16-dihydroxyhexadecanoate
Methyl 10,16-dihydroxyhexadecanoate
Ajugarin I
Methyl 10,16-dihydroxyhexadecanoate
Methyl 10,16-dihydroxyhexadecanoate
Ajugarin I
Methyl 10,16-dihydroxyhexadecanoate
Methyl 10,16-dihydroxyhexadecanoate
Ajugarin I
Methyl 10,16-dihydroxyhexadecanoate
Ajugarin I
Methyl 10,16-dihydroxyhexadecanoate
Ajugarin I

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